molecular formula C21H25FN2O2S B15101933 N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide

N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide

Cat. No.: B15101933
M. Wt: 388.5 g/mol
InChI Key: MHLVQBAZJKWGFC-UHFFFAOYSA-N
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Description

N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a complex organic compound that features a combination of fluorophenyl, morpholine, and benzothiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzaldehyde with morpholine to form a Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid under acylation conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and morpholine-containing molecules. Examples include:

Uniqueness

N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .

Biological Activity

N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a compound with notable biological activity, particularly in the context of pharmacological applications. Its unique structure, which includes a morpholine ring and a tetrahydro-benzothiophene moiety, suggests potential interactions with various biological targets. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H25FN2O2SC_{21}H_{25}FN_{2}O_{2}S, and it has a CAS number of 618402-23-6. The presence of the fluorophenyl and morpholinyl groups is significant for its biological activity.

PropertyValue
Molecular Weight372.50 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research involving various cancer cell lines has shown promising results in inhibiting cell proliferation.

Case Study: In Vitro Cytotoxicity

In vitro assays using the MTT method demonstrated that this compound has potent cytotoxic effects against multiple cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)

The half-maximal effective concentration (EC50) values for these assays were found to be significantly lower than those of standard chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its effects appears to involve:

  • Inhibition of Kinase Activity : Studies have shown that this compound may inhibit key kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways in cancer cells, evidenced by increased caspase activity.
  • Cell Cycle Arrest : It has been observed to induce G1 phase arrest in the cell cycle, preventing further progression into S phase.

Table 2: Biological Activity Summary

Cell LineEC50 (μM)Mechanism of Action
MCF-78.10Apoptosis induction
A54910.28Kinase inhibition
HepG210.79Cell cycle arrest

Pharmacological Applications

Given its promising biological activity, this compound is being investigated for potential therapeutic applications in oncology. Its ability to selectively target cancer cells while sparing normal cells positions it as a candidate for further development in anticancer therapies.

Future Research Directions

Ongoing research is focused on:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models before human trials.
  • Combination Therapies : Investigating its potential synergistic effects when used alongside existing chemotherapeutic agents.

Properties

Molecular Formula

C21H25FN2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide

InChI

InChI=1S/C21H25FN2O2S/c1-14(25)23-21-19(16-7-3-5-9-18(16)27-21)20(24-10-12-26-13-11-24)15-6-2-4-8-17(15)22/h2,4,6,8,20H,3,5,7,9-13H2,1H3,(H,23,25)

InChI Key

MHLVQBAZJKWGFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC=CC=C3F)N4CCOCC4

Origin of Product

United States

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